molecular formula C12H9BrO2 B1588961 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester CAS No. 89555-39-5

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

Cat. No.: B1588961
CAS No.: 89555-39-5
M. Wt: 265.1 g/mol
InChI Key: DAUCSGSCDZOKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester is an organic compound with the chemical formula C12H9BrO2. It is a colorless to slightly yellow liquid with a boiling point of approximately 338-340°C and a density of 1.51 g/cm³ . This compound is slightly soluble in water but soluble in many organic solvents. It is often used as an intermediate in organic synthesis reactions, particularly in the preparation of various naphthamide compounds .

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester typically involves a two-step process:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester include:

The uniqueness of this compound lies in its combination of the bromine atom and ester group, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCSGSCDZOKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449341
Record name 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89555-39-5
Record name 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.00 g 1-bromo-naphthalene-2-carboxylic acid in 20 ml of dry methanol 5 ml of sulfuric acid were added. After 5 h at reflux, the reaction was poured onto ice-water, and the precipitated product was collected by filtration and washed until neutral. After recrystallization from heptane 1.90 g 1-bromo-naphthalene-2-carboxylic acid methyl ester were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Reactant of Route 3
Reactant of Route 3
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Reactant of Route 4
Reactant of Route 4
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Reactant of Route 5
Reactant of Route 5
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Reactant of Route 6
Reactant of Route 6
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Customer
Q & A

Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the naphthalene ring in methyl 1-bromo-2-naphthoate?

A1: The methoxycarbonyl group in methyl 1-bromo-2-naphthoate is not coplanar with the naphthalene ring. Instead, it is twisted out of the plane by a dihedral angle of 29.8° []. This twist is likely due to steric hindrance between the methoxy group and the adjacent bromine atom.

Q2: How does the crystal structure of methyl 1-bromo-2-naphthoate suggest π-π stacking interactions?

A2: The crystal structure analysis reveals that adjacent molecules of methyl 1-bromo-2-naphthoate arrange themselves in an overlapped manner []. The distance between the parallel naphthalene rings of neighboring molecules is 3.590 Å, which falls within the typical range for π-π stacking interactions. This suggests that these weak intermolecular forces contribute to the stability of the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.